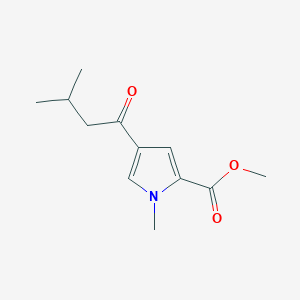
methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
Methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate (MMP) is a chemical compound that has recently been studied for its potential applications in scientific research. MMP is a derivative of pyrrole, which is an aromatic heterocyclic compound that is composed of five atoms of carbon and one nitrogen atom. It has been used in a variety of laboratory experiments and studies due to its stability, low toxicity and ability to interact with other molecules.
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates, a class of compounds related to methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate, have been extensively studied for their reactivity in various chemical reactions. For example, they react with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones, producing complex heterocyclic structures useful in organic synthesis (Bannikova, Maslivets, & Aliev, 2004). Another study demonstrates their reaction with styrene and butyl vinyl ether, leading to the synthesis of pyrano[4,3-b]pyrrole derivatives, which are significant for medicinal chemistry applications (Bubnov, Stepanova, Dmitriev, & Maslivets, 2015).
Pharmaceutical and Biomedical Applications
Compounds similar to methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate have shown promise in pharmaceutical and biomedical research. For instance, methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate, FPL 64176, is identified as a novel calcium channel activator. This discovery opens up new avenues for the study of calcium channels in various cell types, potentially benefiting biomedical research and drug development (Baxter, Dixon, Ince, Manners, & Teague, 1993).
Antimicrobial Properties
A study focusing on methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives highlights their potential as antimicrobial agents. The presence of the heterocyclic ring in these compounds contributes to their significant antibacterial and antifungal activities, suggesting their usefulness in developing new antimicrobial agents (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).
Propriétés
IUPAC Name |
methyl 1-methyl-4-(3-methylbutanoyl)pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)5-11(14)9-6-10(12(15)16-4)13(3)7-9/h6-8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIGXRAHYDPILP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CN(C(=C1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



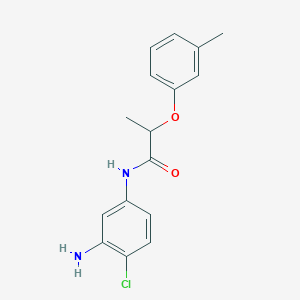
![2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1390933.png)
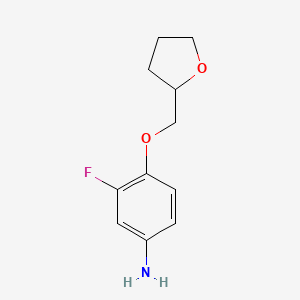
![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-amine](/img/structure/B1390936.png)
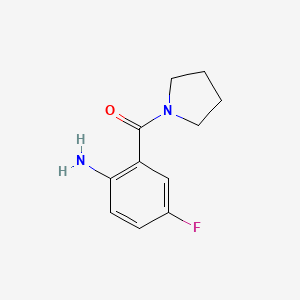
![1-[Chloro(phenyl)acetyl]-2-methylindoline](/img/structure/B1390939.png)
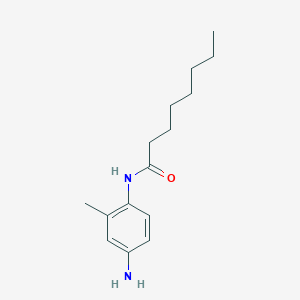
![2-[(1-Methylpiperidin-4-yl)amino]benzoic acid](/img/structure/B1390942.png)
![6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1390944.png)
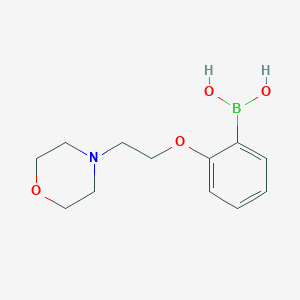
![2-[2-(1-Naphthyloxy)ethyl]piperidine](/img/structure/B1390947.png)
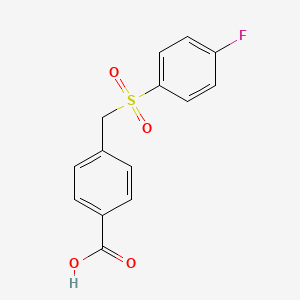
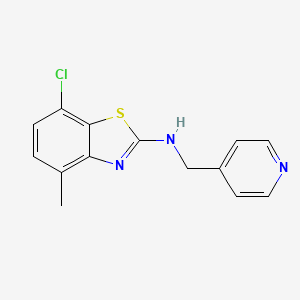
![N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine](/img/structure/B1390951.png)